5-Bromo-4-methylfuran-2-carbaldehyde
Description
Its structure features a reactive aldehyde group at the 2-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . The compound’s molecular weight is approximately 189.01 g/mol (calculated from C₆H₅BrO₂).
Properties
IUPAC Name |
5-bromo-4-methylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPTPZVRAXMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368361-17-4 | |
| Record name | 5-bromo-4-methylfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylfuran-2-carbaldehyde typically involves the bromination of 4-methylfuran-2-carbaldehyde. The reaction is carried out by adding a bromine solution in 1,2-dichloroethane to a mixture of 4-methylfuran-2-carbaldehyde and a suitable catalyst. The mixture is then heated to reflux for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-4-methylfuran-2-carboxylic acid.
Reduction: 5-Bromo-4-methylfuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methylfuran-2-carbaldehyde is an organic compound with a bromine atom at the 5-position and a methyl group at the 4-position of the furan ring, along with an aldehyde functional group. It has a molecular formula of and a molecular weight of 189.01 g/mol. This compound is a furan derivative, a class of five-membered aromatic heterocycles containing oxygen, making it significant in organic chemistry because of its reactivity and adaptability in forming various derivatives.
Scientific Research Applications
This compound's unique structure gives it distinct chemical properties, making it valuable in scientific applications, especially in medicinal chemistry and organic synthesis.
- Condensation Reactions The aldehyde group can participate in condensation reactions with amines and hydrazines to form imines and hydrazones.
- Building Block 5-Bromo-2-furaldehyde is a versatile building block in chemical synthesis because of its unique properties and reactivity . Its aromatic furan ring provides a stable framework for modifications, allowing for the incorporation of different functional groups and substitutions . The bromine substituent allows for synthetic transformations, such as nucleophilic substitution, palladium-catalyzed coupling reactions, and oxidative transformations. These reactions enable chemists to tailor the structure and properties of the resulting compounds for specific applications in drug discovery, agrochemicals, materials science, and other fields .
- Electrically Conductive Materials 5-methylfuran-2-carbaldehyde can be used in the synthesis of poly(2,5-furan-diylvinylene), an organic semiconductor with long-lasting stability in the presence of air and water .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylfuran-2-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-4-methylfuran-2-carbaldehyde with other halogenated furan/thiophene carbaldehydes and derivatives, emphasizing molecular features, substituents, and applications:
Key Observations:
Substituent Effects :
- Halogen Position : Bromine at the 5-position (furan) versus 4-position (thiophene) alters steric and electronic properties. For example, phenyl-substituted furans (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde ) exhibit extended conjugation, enhancing suitability for optoelectronic applications .
- Heteroatom Differences : Thiophene derivatives (e.g., 5-Bromo-4-phenylthiophene-2-carbaldehyde ) have sulfur atoms, which increase electron density and thermal stability compared to furan analogs .
Functional Group Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., forming Schiff bases) or condensations. However, electron-withdrawing substituents (e.g., bromine) may reduce aldehyde reactivity compared to non-halogenated analogs .
Applications :
- Pharmaceuticals : Phenyl-substituted furans (e.g., 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde ) are prioritized in drug synthesis due to bioisosteric compatibility with aromatic pharmacophores .
- Materials Science : Thiophene derivatives are favored in organic semiconductors due to sulfur’s electron-rich nature .
Research Findings and Trends
Biological Activity
5-Bromo-4-methylfuran-2-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and application in medicinal chemistry, highlighting key findings from recent studies.
This compound is characterized by the presence of a bromine atom and an aldehyde functional group attached to a furan ring. Its molecular formula is with a molecular weight of approximately 189.01 g/mol. The structure contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting their proliferation.
- Antiproliferative Effects : In vitro studies have revealed that this compound has antiproliferative effects on cancer cell lines. Its activity as a G protein-coupled receptor (GPCR) agonist suggests that it may influence signaling pathways related to cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antibacterial | Significant | Various Gram-positive and Gram-negative bacteria |
| Antiproliferative | Moderate to High | Cancer cell lines (e.g., LNCaP, T47-D) |
| GPCR Agonist | Potentially Modulatory | Involved in inflammation and metabolism |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic reactions, including:
- Aldol Condensation : This method involves the condensation of furan derivatives under acidic or basic conditions, allowing for the formation of complex structures with desirable biological properties .
- Functionalization Reactions : The compound can also be synthesized by bromination followed by formylation, utilizing reagents such as phosphorus oxybromide (POBr) and formic acid .
Table 2: Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Acidic catalyst at elevated temperatures | Up to 76% |
| Bromination + Formylation | Use of POBr and formic acid | Varies |
Antimicrobial Studies
A study conducted on the antibacterial properties of this compound involved synthesizing derivatives and testing their efficacy against specific bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting avenues for developing new antimicrobial agents.
Antiproliferative Studies
In another study focusing on cancer therapy, this compound was evaluated for its cytotoxic effects on hormone-dependent cancer cell lines. The compound was found to induce apoptosis in T47-D cells at concentrations as low as 10 µM, highlighting its potential role in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
